5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 898366-49-9
VCID: VC6307910
InChI: InChI=1S/C23H24BrN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-10-17(24)11-9-16)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,20,30H,2,12-15H2,1H3
SMILES: CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O
Molecular Formula: C23H24BrN5OS
Molecular Weight: 498.44

5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 898366-49-9

Cat. No.: VC6307910

Molecular Formula: C23H24BrN5OS

Molecular Weight: 498.44

* For research use only. Not for human or veterinary use.

5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol - 898366-49-9

Specification

CAS No. 898366-49-9
Molecular Formula C23H24BrN5OS
Molecular Weight 498.44
IUPAC Name 5-[(4-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C23H24BrN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-10-17(24)11-9-16)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,20,30H,2,12-15H2,1H3
Standard InChI Key QQXNYTSGQOSLDV-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C23H24BrN5OS, with a molecular weight of 498.44 g/mol. Its IUPAC name, 5-[(4-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl- thiazolo[3,2-b][1,2,] triazol-6-ol, reflects the integration of multiple heterocyclic and aromatic systems. Key structural features include:

  • A thiazolo[3,2-b] triazole scaffold, which combines thiazole and triazole rings.

  • A 4-bromophenyl group attached to the methylene bridge.

  • A 4-phenylpiperazine moiety, known for enhancing pharmacokinetic properties in drug design.

  • An ethyl substituent at position 2 and a hydroxyl group at position 6.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H24BrN5OS
Molecular Weight498.44 g/mol
SMILESCCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O
SolubilityNot reported

The compound’s LogP (partition coefficient) and pKa values remain uncharacterized in literature, though the presence of polar groups (e.g., hydroxyl, piperazine) suggests moderate solubility in aqueous media.

Synthetic Methodologies

General Synthesis of Thiazolo[3,2-b][1, Triazole Derivatives

The synthesis of thiazolo[3,2-b][1, triazoles typically involves multi-step cyclization reactions. A common route includes:

  • Condensation of hydrazides with potassium thiocyanate under acidic conditions to form acylthiosemicarbazides.

  • Cyclization in alkaline media (e.g., 10% NaOH) at reflux to yield the thiazolo-triazole core.

  • Functionalization via nucleophilic substitution or coupling reactions to introduce substituents like the 4-bromophenyl and 4-phenylpiperazinyl groups .

For the target compound, the 4-phenylpiperazine moiety is likely introduced via alkylation or Ullmann-type coupling, while the ethyl group may be incorporated during the cyclization step .

Challenges in Synthesis

  • Steric hindrance from the bulky 4-bromophenyl and piperazinyl groups may reduce reaction yields.

  • Regioselectivity during cyclization requires precise temperature and pH control .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Thiazolo-triazole derivatives exhibit significant anti-inflammatory properties. For example:

  • A structurally related compound, 2-methyl-6-(α-aminobenzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol, demonstrated 67% inhibition of carrageenan-induced edema in mice at 40 mg/kg, surpassing indomethacin (53% inhibition) .

  • The 4-phenylpiperazine moiety enhances binding to serotonin and dopamine receptors, potentially modulating inflammatory pathways .

Table 2: Comparative Biological Activities of Analogues

Compound ClassActivity (IC50 or % Inhibition)Target Cell Lines/ModelsSource
Thiazolo-triazole-6-ones1.28–41.88 μMRenal, leukemia, melanoma
4-Substituted derivatives51–67% edema inhibitionCarrageenan-induced edema

Pharmacological Applications

Central Nervous System (CNS) Targeting

The 4-phenylpiperazine group is a hallmark of CNS-active drugs (e.g., aripiprazole), suggesting potential applications in:

  • Anxiety and depression: Modulation of 5-HT1A and D2 receptors .

  • Neuropathic pain: COX-1/2 inhibition observed in analogues .

Oncology

  • Combination therapies: Synergy with adenosine receptor antagonists reported in patent literature .

  • Targeted delivery: Functionalization with PEGylated chains improves solubility and tumor uptake .

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